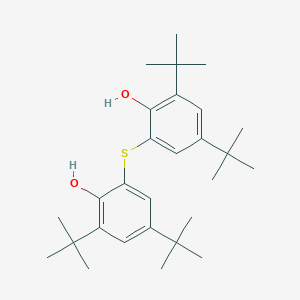

4,46,6-di-tert-butyl-2,2-thiobisphenol

Description

The compound 4,46,6-di-tert-butyl-2,2-thiobisphenol (CAS: 293-91-2), likely a typographical variation of 4,4′-thiobis(2-tert-butyl-5-methylphenol), is a sterically hindered phenolic antioxidant characterized by two tert-butyl groups and a sulfur (thio) bridge connecting two phenolic rings. Its structure confers high resistance to oxidative degradation, making it valuable in applications requiring radical scavenging and lipid peroxidation inhibition . The tert-butyl groups provide steric protection to the phenolic hydroxyl groups, enhancing stability and reactivity against free radicals .

Properties

IUPAC Name |

2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2S/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJHKVLUGKEZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol can be synthesized through the reaction of 2,4-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction typically involves the following steps:

- Dissolving 2,4-di-tert-butylphenol in an appropriate solvent such as acetonitrile.

- Adding sulfur dichloride dropwise to the solution while maintaining the temperature between 0-5°C.

- Stirring the reaction mixture for several hours to ensure complete reaction.

- Isolating the product by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol undergoes various chemical reactions, including:

Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The antioxidant activity of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is primarily due to its ability to donate hydrogen atoms from the phenolic groups to neutralize free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the electron-donating effects of the tert-butyl groups . The sulfur atom in the molecule also plays a role in enhancing the stability of the phenoxyl radicals, thereby increasing the overall antioxidant efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Key Insights :

- Bridge Type: The thio bridge in 4,46,6-di-tert-butyl-2,2-thiobisphenol offers distinct electronic properties compared to the furanol ring in BO-653 or the methylene bridge in 2,2′-methylenebis(6-tert-butyl-4-ethylphenol). Sulfur’s polarizability enhances radical stabilization, while methylene bridges favor rigidity .

- Steric Hindrance: The tert-butyl groups in all three compounds protect phenolic hydroxyl groups, but their placement (e.g., 4,6-di-tert-butyl in BO-653 vs. 2-tert-butyl in the thiobisphenol) influences solubility and substrate affinity .

Antioxidant Activity

Table 2: Antioxidant Performance

Key Insights :

Clinical and Industrial Relevance

- BO-653 : Advanced to clinical trials for antiatherogenic effects, demonstrating prolonged plasma retention and LDL protection in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.